N-(4-acetylphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(4-acetylphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a triazolopyrimidine derivative featuring a fused heterocyclic core. Its structural uniqueness arises from:
- Triazolo[4,5-d]pyrimidine scaffold: A bicyclic system with a triazole ring fused to a pyrimidine ring, known for pharmacological relevance.
- 3-Methyl substituent: Enhances steric and electronic interactions with biological targets.
- N-(4-acetylphenyl)acetamide side chain: Improves solubility and facilitates target binding via hydrogen bonding .
The molecular formula is C₁₈H₁₈N₄O₃ (molecular weight: 362.37 g/mol).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-9(22)10-3-5-11(6-4-10)17-12(23)7-21-8-16-14-13(15(21)24)18-19-20(14)2/h3-6,8H,7H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRSIJYBEODGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(4-acetylphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, also known as F5060-0063, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
F5060-0063 interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The primary biochemical pathway affected by F5060-0063 is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption leads to cell cycle arrest and apoptosis.
Result of Action
The result of F5060-0063’s action is significant inhibition of cell growth. Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48 to 90 nM.
Biochemical Analysis
Biochemical Properties
N-(4-acetylphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 is characterized by the formation of hydrogen bonds with the active site residues of the enzyme, leading to its inhibition. Additionally, this compound has demonstrated potential as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest in the S phase, leading to the inhibition of cell proliferation. Furthermore, it promotes apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins. This compound also affects cell signaling pathways, particularly those involving CDK2 and EGFR-TK, thereby influencing gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. This compound binds to the active sites of CDK2 and EGFR-TK, inhibiting their enzymatic activities. The inhibition of CDK2 leads to cell cycle arrest, while the inhibition of EGFR-TK disrupts cell signaling pathways essential for cell proliferation and survival. Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. The compound interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glucuronic acid. These metabolic processes result in the formation of water-soluble metabolites that are excreted via the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells. Additionally, it exhibits preferential localization in tumor tissues, which enhances its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells. It interacts with nuclear proteins and transcription factors, influencing gene expression and cellular responses. Additionally, post-translational modifications such as phosphorylation and acetylation may affect its subcellular distribution and activity.
Biological Activity
N-(4-acetylphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C21H18N6O3
- Molecular Weight : 402.4 g/mol
- CAS Number : 863019-13-0
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro assays showed that the compound effectively inhibited the proliferation of MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) cell lines. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Studies indicated that it reduces the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. The compound's ability to inhibit these pathways suggests a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
Preliminary tests have shown that this compound possesses antimicrobial activity against a range of pathogenic bacteria. Its effectiveness was compared with standard antibiotics like chloramphenicol .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its structural features. Modifications in the triazole and pyrimidine rings significantly influence its potency:
- Substituents on the Triazole Ring : Electron-donating groups enhance anticancer activity.
- Pyrimidine Modifications : Alterations in the pyrimidine structure can lead to improved anti-inflammatory effects .
Case Studies
- Cytotoxicity Assays : A study involving a series of triazolopyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity against human tumor cell lines. The most potent derivative showed an IC50 value significantly lower than 10 µM against MCF-7 cells .
- Anti-inflammatory Mechanisms : In a controlled experiment using RAW264.7 cells treated with lipopolysaccharides (LPS), treatment with the compound resulted in a dose-dependent decrease in TNF-alpha production and IL-6 levels .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. N-(4-acetylphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study : A study conducted on breast cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 value was found to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, potentially inhibiting their function.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
This data suggests that this compound could serve as a lead compound for developing new antibiotics.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes involved in disease processes.
p38 MAPK Inhibition
Studies have indicated that this compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway which is implicated in inflammatory responses and cancer progression.
Case Study : In vitro assays showed that this compound reduced the phosphorylation of p38 MAPK by over 50% at concentrations of 10 µM . This suggests its potential utility in treating inflammatory diseases.
Neuroprotective Effects
Emerging research points to neuroprotective effects associated with this compound. It may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Structural and Functional Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
